7-O-Methyltectorigenin
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Overview
Description
7-O-methyltectorigenin is a methoxyisoflavone that is tectorigenin in which the hydroxy group at position 7 has been replaced by a methoxy group. It has been isolated from Crotalaria lachnophora. It has a role as a plant metabolite. It is a hydroxyisoflavone and a member of 7-methoxyisoflavones. It derives from a tectorigenin.
Scientific Research Applications
Collagen Biosynthesis in Skin Fibroblasts
A study highlighted the potential of apigenin glycosides, including 7-O-methylglucuronide, in significantly inducing collagen type I synthesis in skin fibroblasts without toxicity. This discovery is significant for therapies related to osteogenesis imperfecta type I (Galicka & Nazaruk, 2007).
Production in Escherichia Coli
7-O-Methyl aromadendrin (7-OMA) is produced in Escherichia coli using various plant biosynthetic pathways. This method facilitates the large-scale production of this valuable flavonoid, which has several medicinal applications (Malla, Koffas, Kazlauskas, & Kim, 2011).
Enzyme Regioselectivity
A study on POMT-7, an O-methyltransferase from poplar, demonstrates its ability to transfer a methyl group to various flavonoids, including those with a C-7 hydroxyl group, showing its high affinity towards certain flavonol and flavone compounds (Kim, Kim, Hur, Lim, & Ahn, 2006).
Anti-Dengue and Antifungal Potential
Research into compound 7 (methyl 3-O-phospo-α-D-glucopyranuronic acid) revealed its promising antifungal activity and potential efficacy against dengue envelope protein. This highlights the versatility of such compounds in therapeutic applications (Abu-Izneid, Rauf, Bawazeer, Wadood, & Patel, 2018).
Anti-Inflammatory Effects
A study on 7-O-methylnaringenin extracted from Rhododendron speciferum showed its ability to downregulate inflammatory cytokines in a dose-dependent manner, indicating potential applications in anti-inflammatory treatments (Soromou, Zhang, Li, Chen, Guo, Huo, Guan, Lu, & Deng, 2012).
Properties
CAS No. |
1096-58-8 |
---|---|
Molecular Formula |
C17H14O6 |
Molecular Weight |
314.29 g/mol |
IUPAC Name |
5-hydroxy-3-(4-hydroxyphenyl)-6,7-dimethoxychromen-4-one |
InChI |
InChI=1S/C17H14O6/c1-21-13-7-12-14(16(20)17(13)22-2)15(19)11(8-23-12)9-3-5-10(18)6-4-9/h3-8,18,20H,1-2H3 |
InChI Key |
JDKYUORVNMYEIK-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=C2C(=C1)OC=C(C2=O)C3=CC=C(C=C3)O)O)OC |
Canonical SMILES |
COC1=C(C(=C2C(=C1)OC=C(C2=O)C3=CC=C(C=C3)O)O)OC |
1096-58-8 | |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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